8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Overview
Description
8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine is an organic compound with the molecular formula C9H10N2O3 It belongs to the class of benzoxazepines, which are heterocyclic compounds containing a benzene ring fused to an oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the following steps:
Nitration of Benzoxazepine: The starting material, 2,3,4,5-tetrahydro-1,4-benzoxazepine, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at low temperatures to control the nitration process and avoid over-nitration.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve continuous flow nitration processes, automated purification systems, and the use of safer and more environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states of the nitrogen atom.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: 8-Amino-2,3,4,5-tetrahydro-1,4-benzoxazepine.
Substitution: Various substituted benzoxazepines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzoxazepine ring.
Scientific Research Applications
8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its effects on cellular pathways.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1,4-benzoxazepine: The parent compound without the nitro group.
8-Amino-2,3,4,5-tetrahydro-1,4-benzoxazepine: The reduced form of 8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine.
8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine: A halogenated derivative.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new chemical entities with specific properties and applications.
Properties
IUPAC Name |
8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-11(13)8-2-1-7-6-10-3-4-14-9(7)5-8/h1-2,5,10H,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBLNIGJHJCHEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1085728-28-4 | |
Record name | 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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